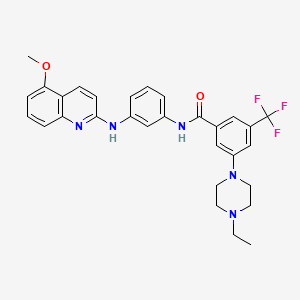

Braf V600E/craf-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H30F3N5O2 |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-N-[3-[(5-methoxyquinolin-2-yl)amino]phenyl]-5-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C30H30F3N5O2/c1-3-37-12-14-38(15-13-37)24-17-20(16-21(18-24)30(31,32)33)29(39)35-23-7-4-6-22(19-23)34-28-11-10-25-26(36-28)8-5-9-27(25)40-2/h4-11,16-19H,3,12-15H2,1-2H3,(H,34,36)(H,35,39) |

InChI Key |

OTASYYGEHSXRJI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)NC4=NC5=C(C=C4)C(=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of BRAF V600E Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the BRAF V600E mutation, a key driver in several cancers. The principles and methodologies described herein are applicable to the study of novel inhibitors such as a hypothetical "craf-IN-2".

The BRAF V600E Mutation and its Role in the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cellular cascade that regulates cell growth, proliferation, differentiation, and survival.[1] The pathway is initiated by the activation of a receptor tyrosine kinase, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (ARAF, BRAF, and CRAF).[2] RAF kinases, in turn, phosphorylate and activate MEK1 and MEK2, which then phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression.

The most common mutation in the BRAF gene is a valine to glutamic acid substitution at codon 600 (V600E), found in approximately 50% of melanomas and other cancers.[3][4] This mutation occurs in the activation loop of the kinase domain and mimics phosphorylation, leading to a constitutively active BRAF monomer that is independent of upstream RAS signaling.[5][6] This results in sustained, high-level activation of the MAPK pathway, driving uncontrolled cell proliferation and tumor growth.[1]

General Mechanism of Action of BRAF V600E Inhibitors

BRAF V600E inhibitors are small molecules designed to selectively bind to and inhibit the constitutively active BRAF V600E kinase. These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of MEK. By inhibiting BRAF V600E, these drugs effectively block downstream signaling in the MAPK pathway, leading to a decrease in pMEK and pERK levels, and ultimately, to the inhibition of tumor cell proliferation and induction of apoptosis.

The Phenomenon of Paradoxical Activation

A critical aspect of first and second-generation BRAF inhibitors is the phenomenon of "paradoxical activation". In BRAF wild-type cells, these inhibitors can induce the dimerization of RAF kinases (BRAF/BRAF homodimers or BRAF/CRAF heterodimers).[7] When one protomer of the dimer is bound by the inhibitor, it can allosterically transactivate the other protomer, leading to an increase in MAPK pathway signaling.[8][9] This can result in the development of secondary malignancies, such as squamous cell carcinomas. Newer generation inhibitors, often referred to as "paradox breakers", are designed to inhibit BRAF V600E without causing paradoxical activation.[3]

Mechanisms of Resistance to BRAF Inhibitors

Despite the initial efficacy of BRAF inhibitors, acquired resistance is a major clinical challenge.[7] Several mechanisms of resistance have been identified, including:

-

Reactivation of the MAPK pathway: This can occur through various mechanisms, such as mutations in NRAS or MEK1, or amplification of the BRAF V600E gene.

-

Activation of bypass signaling pathways: Upregulation of alternative signaling pathways, like the PI3K/AKT pathway, can bypass the need for MAPK signaling.

-

Altered drug binding: Secondary mutations in the BRAF V600E kinase domain can prevent inhibitor binding.

Experimental Protocols for Inhibitor Characterization

The following are key experiments used to characterize the mechanism of action of a BRAF V600E inhibitor.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on purified BRAF V600E and CRAF kinases.

Methodology:

-

Recombinant human BRAF V600E and wild-type CRAF kinases are used.

-

The inhibitor is serially diluted to a range of concentrations.

-

The kinase, inhibitor, and a peptide substrate (e.g., inactive MEK1) are incubated in the presence of ATP.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA, TR-FRET, or radioactivity-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cells harboring the BRAF V600E mutation versus wild-type BRAF.

Methodology:

-

BRAF V600E mutant (e.g., A375 melanoma) and BRAF wild-type (e.g., SK-MEL-2) cell lines are seeded in 96-well plates.

-

Cells are treated with a range of inhibitor concentrations for 72 hours.

-

Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).

-

GI50 (concentration for 50% growth inhibition) values are determined from dose-response curves.

Western Blot Analysis

Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of key proteins in the MAPK pathway.

Methodology:

-

BRAF V600E mutant and wild-type cells are treated with the inhibitor for a defined period (e.g., 2-24 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of MEK, ERK, and other relevant proteins.

-

Bands are visualized using chemiluminescence or fluorescence, and band intensities are quantified.

Quantitative Data Summary

The following tables present hypothetical data for a novel BRAF V600E inhibitor, "craf-IN-2".

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) |

| BRAF V600E | 10 |

| Wild-type BRAF | 500 |

| CRAF | 800 |

Table 2: Cellular Activity

| Cell Line | BRAF Status | GI50 (nM) |

| A375 | V600E | 25 |

| SK-MEL-28 | V600E | 30 |

| SK-MEL-2 | Wild-type | >10,000 |

| HCT116 | Wild-type | >10,000 |

Visualizations of Signaling Pathways and Experimental Workflows

References

- 1. pfizer.com [pfizer.com]

- 2. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Melanoma - Wikipedia [en.wikipedia.org]

- 5. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the BRAF V600E/CRAF Signaling Pathway and the Role of Dual Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The BRAF V600E mutation is a critical driver in a significant portion of human cancers, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, essential for normal cell proliferation and survival, becomes a central oncogenic axis when dysregulated. While selective BRAF V600E inhibitors have shown remarkable initial efficacy, the development of resistance, often mediated by the reactivation of the pathway through CRAF, presents a major clinical challenge. This technical guide provides a comprehensive overview of the BRAF V600E/CRAF signaling network, the mechanism of action of dual BRAF/CRAF inhibitors, and detailed experimental protocols for their evaluation.

The BRAF V600E Signaling Pathway: A Core Oncogenic Driver

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that transduces extracellular signals to the nucleus, regulating fundamental cellular processes.[1] The RAF kinase family, comprising ARAF, BRAF, and CRAF, acts as a critical node in this pathway.

The V600E mutation in the BRAF gene, a substitution of valine with glutamic acid at codon 600, results in a constitutively active BRAF kinase.[2] This mutant BRAF can signal as a monomer, independent of upstream RAS activation, leading to persistent downstream signaling through MEK and ERK.[3] This sustained activation of the MAPK pathway drives uncontrolled cell proliferation and survival, contributing to the development and progression of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[4]

The Role of CRAF in Resistance to BRAF Inhibition

While BRAF V600E mutant tumors are initially sensitive to selective BRAF inhibitors, resistance frequently emerges.[5] One of the key mechanisms of acquired resistance involves the paradoxical activation of the MAPK pathway mediated by CRAF.[6][7]

In the presence of a BRAF inhibitor, the inhibitor-bound BRAF can form heterodimers with CRAF.[3][6][7] This dimerization leads to the transactivation of CRAF, which then continues to signal downstream to MEK and ERK, thereby bypassing the BRAF blockade.[6][7] This phenomenon highlights the critical role of CRAF in mediating resistance and underscores the rationale for developing inhibitors that can effectively target both BRAF V600E and CRAF.

BRAF V600E/CRAF-IN-2: A Dual Inhibitor Approach

To overcome CRAF-mediated resistance, dual inhibitors targeting both BRAF V600E and CRAF have been developed. "this compound" (also referred to as Compound 9c in some literature) is a potent inhibitor of both BRAF V600E and CRAF.[8] By simultaneously blocking both kinases, such dual inhibitors aim to prevent the reactivation of the MAPK pathway and offer a more durable therapeutic response. In cellular models, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cells.[8]

Quantitative Data: Inhibitor Potency and Clinical Efficacy

The potency of various inhibitors against BRAF V600E and CRAF, as well as the clinical efficacy of combination therapies, are crucial for drug development. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Selected RAF Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| This compound | BRAF V600E | 888 | [8] |

| CRAF | 229 | [8] | |

| Vemurafenib | BRAF V600E | 31 | [9] |

| Wild-type BRAF | 100 | [9] | |

| CRAF | 48 | [9] | |

| Dabrafenib (GSK2118436) | BRAF V600E | 0.6 | [9] |

| Wild-type BRAF | 12 | [9] | |

| CRAF | 5 | [9] | |

| Encorafenib | BRAF V600E | 3.4 - 58 | [10] |

Table 2: Clinical Efficacy of Encorafenib, Binimetinib (MEK inhibitor), and Cetuximab (EGFR inhibitor) in BRAF V600E-Mutant Metastatic Colorectal Cancer (BEACON CRC and ANCHOR CRC Trials)

| Endpoint | BEACON CRC (Triplet-therapy group) | ANCHOR CRC |

| Objective Response Rate (ORR) | 26% | 47.4% |

| Median Overall Survival (OS) | 9.0 months | 18.3 months |

| Median Progression-Free Survival (PFS) | Not explicitly stated | 5.8 months |

| Disease Control Rate | Not explicitly stated | 88.4% |

| Reference | [11] | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of BRAF/CRAF inhibitors.

BRAF V600E Kinase Assay (Luminescent)

This assay measures the kinase activity of BRAF V600E by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

-

Materials:

-

Recombinant BRAF V600E enzyme

-

MEK1 (inactive) as substrate

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Max reagent

-

White 96-well plates

-

-

Protocol:

-

Prepare a master mix containing kinase assay buffer, ATP, and the MEK1 substrate.

-

Add the master mix to the wells of a 96-well plate.

-

Add the test inhibitor at various concentrations to the appropriate wells. A no-inhibitor control and a no-enzyme "blank" control should be included.

-

Initiate the reaction by adding the diluted BRAF V600E enzyme to all wells except the blank.

-

Incubate the plate at 30°C for 45 minutes.

-

Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.

-

Add the Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 15 minutes in the dark.

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is inversely proportional to the amount of ATP consumed and thus reflects the kinase activity. Calculate IC50 values from the dose-response curves.

-

Western Blotting for MAPK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, providing a measure of pathway activation.

-

Materials:

-

Cancer cell lines (e.g., A375 for BRAF V600E mutant melanoma)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Culture cells and treat with the inhibitor at various concentrations for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[14]

-

Cell Viability Assay (MTS or CellTiter-Glo®)

These assays are used to determine the effect of the inhibitor on the proliferation and viability of cancer cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well clear or opaque-walled plates

-

MTS reagent (for colorimetric assay) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 72 or 120 hours).[4]

-

For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[15] Incubate for a short period as per the manufacturer's instructions and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Visualizations

BRAF V600E Signaling Pathway and Inhibition

Caption: BRAF V600E signaling and mechanisms of inhibition.

Experimental Workflow for BRAF/CRAF Inhibitor Evaluation

Caption: Workflow for the preclinical evaluation of BRAF/CRAF inhibitors.

Conclusion

The BRAF V600E mutation remains a critical therapeutic target in oncology. Understanding the intricate signaling network, particularly the role of CRAF in mediating resistance, is paramount for the development of next-generation inhibitors. Dual BRAF V600E/CRAF inhibitors, such as this compound, hold promise for overcoming resistance and improving patient outcomes. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of these and other novel targeted therapies. Continued research in this area is essential to further refine our understanding of the BRAF/CRAF signaling axis and to develop more effective and durable cancer treatments.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Biochemical Characterization of Full-Length Oncogenic BRAFV600E together with Molecular Dynamics Simulations Provide Insight into the Activation and Inhibition Mechanisms of RAF Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Safety and efficacy of encorafenib, binimetinib, plus cetuximab for BRAF V600E-mutant metastatic colorectal cancer: Results of a prospective study as an expanded access program. - ASCO [asco.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective CRAF Inhibition Elicits Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Encorafenib, Binimetinib, and Cetuximab in Previously Untreated Patients With BRAF V600E–Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Discovery and Preclinical Development of Tovorafenib (Ojemda™): A Type II Pan-RAF Inhibitor Targeting BRAF V600E and CRAF

Brisbane, CA – Tovorafenib (formerly known as DAY101, TAK-580, MLN2480), recently approved as Ojemda™, is an oral, central nervous system (CNS) penetrant, and highly selective Type II pan-RAF kinase inhibitor.[1][2] Its development marks a significant advancement in targeting cancers driven by aberrations in the RAS-RAF-MEK-ERK signaling pathway, particularly those harboring BRAF V600E mutations and those reliant on CRAF signaling.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and key experimental methodologies in the development of Tovorafenib.

Introduction to RAF Kinase Inhibition

The RAF kinase family, comprising ARAF, BRAF, and CRAF, are critical serine/threonine kinases that function as key mediators in the MAPK/ERK signaling cascade. This pathway regulates fundamental cellular processes including proliferation, differentiation, and survival.[3] Oncogenic mutations in BRAF, with the V600E substitution being the most frequent, lead to constitutive activation of the pathway, driving tumorigenesis in a variety of cancers, including melanoma and pediatric low-grade gliomas (pLGG).[3]

First-generation BRAF inhibitors, while effective against monomeric BRAF V600E, are often limited by the development of resistance, frequently driven by the paradoxical activation of the MAPK pathway. This occurs when inhibitor binding to one protomer in a RAF dimer (e.g., BRAF-CRAF) allosterically activates the unbound partner, leading to reactivated downstream signaling. Tovorafenib was developed as a Type II inhibitor to overcome this limitation by effectively suppressing both monomeric and dimeric forms of RAF kinases, including BRAF and CRAF, without causing paradoxical activation.[4][5][6]

Discovery and Development

The journey of Tovorafenib began over two decades ago, originating from a kinase inhibitor discovery collaboration between Sunesis Pharmaceuticals and Biogen.[7][8] The compound, then known as MLN2480, later passed through the hands of Takeda Oncology before being acquired by Day One Biopharmaceuticals, who rebranded it as DAY101 and focused its clinical development on BRAF-altered pediatric low-grade gliomas.[7][8] This strategic focus led to its accelerated FDA approval in April 2024 for patients aged six months and older with relapsed or refractory pLGG harboring a BRAF fusion, rearrangement, or V600 mutation.[3][9]

Mechanism of Action

Tovorafenib is a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. This binding mode allows it to effectively inhibit both BRAF and CRAF. By targeting both monomeric BRAF V600E and RAF dimers, Tovorafenib prevents the paradoxical MAPK pathway activation seen with earlier-generation inhibitors.[4][5] This dual inhibition disrupts the downstream phosphorylation of MEK and ERK, ultimately halting the proliferation of cancer cells that depend on this signaling pathway for their growth and survival.

Quantitative Preclinical Data

Tovorafenib has demonstrated potent and selective inhibitory activity against key RAF kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy against both mutant BRAF and wild-type RAF isoforms.

| Target Kinase | IC50 (nM) |

| BRAF V600E | 7.1[10] |

| Wild-Type BRAF | 10.1[10] |

| Wild-Type CRAF | 0.7[10] |

| ARAF | 55[4] |

| Table 1: Biochemical inhibitory activity of Tovorafenib against RAF kinase isoforms. |

In cell-based assays, Tovorafenib showed strong and sustained suppression of phosphorylated ERK (p-ERK), a downstream marker of MAPK pathway activation.[10] This activity translated to potent anti-tumor effects in in vivo xenograft models of BRAF V600 mutant melanoma, where Tovorafenib administration led to significant tumor regression.[3]

Key Experimental Protocols

The characterization of Tovorafenib involved a series of standard and specialized assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (Time-Resolved FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Assay Components : Recombinant GST-tagged human RAF kinase (e.g., BRAF V600E, CRAF), biotinylated MEK substrate, and ATP are combined in an assay buffer.[4]

-

Compound Incubation : Tovorafenib is serially diluted and added to the kinase-substrate mixture, followed by a pre-incubation period to allow for compound binding.

-

Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically set near the Michaelis-Menten constant (Km) for the specific kinase.[4]

-

Detection : The reaction is stopped, and detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin) are added. Phosphorylation of MEK by RAF brings the donor (Europium) and acceptor (APC) fluorophores into proximity, generating a FRET signal.

-

Data Analysis : The signal is measured on a plate reader. The percentage of inhibition is calculated relative to DMSO (vehicle) controls, and IC50 values are determined by fitting the data to a four-parameter dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following drug treatment.

-

Cell Seeding : Cancer cell lines (e.g., melanoma cells harboring BRAF V600E) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of Tovorafenib or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition compared to vehicle-treated cells, and IC50 values are generated.

In Vivo Tumor Xenograft Study

Animal models are used to evaluate the anti-tumor efficacy of the drug in a living organism.

-

Model System : Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., BRAF V600E mutant melanoma cells).

-

Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment Administration : Mice are randomized into treatment and control groups. Tovorafenib is administered orally, typically on a daily (QD) or weekly (QW) schedule, at clinically relevant doses (e.g., 17.5 or 25 mg/kg).[4][5] The control group receives the vehicle solution.

-

Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly) throughout the study.

-

Endpoint : The study concludes after a set period (e.g., 14-28 days) or when tumors in the control group reach a maximum allowed size.[4][5]

-

Data Analysis : The percentage change in tumor volume is calculated for each group to determine the extent of tumor growth inhibition.

Conclusion

Tovorafenib represents a significant achievement in the development of targeted cancer therapies. As a potent, CNS-penetrant, Type II pan-RAF inhibitor, it effectively targets both BRAF V600E and CRAF, addressing a key mechanism of resistance to earlier inhibitors. Its successful clinical development and recent FDA approval for pediatric low-grade glioma underscore the value of its differentiated mechanism of action. The robust preclinical data, supported by the experimental methodologies detailed herein, provided a strong foundation for its translation into a promising new therapy for patients with RAF-driven cancers.[9][10]

References

- 1. dayonebio.com [dayonebio.com]

- 2. Day One Announces Tovorafenib (DAY101) Data and Additional Abstracts to be Presented at the 2023 American Society of Clinical Oncology (ASCO) Annual Meeting | Day One Biopharmaceuticals, Inc. [ir.dayonebio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. onclive.com [onclive.com]

- 7. A new dawn for tovorafenib | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 8. Tovorafenib - Day One Biopharmaceuticals - AdisInsight [adisinsight.springer.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dabrafenib: A Dual BRAF V600E and CRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Dabrafenib, a potent kinase inhibitor targeting both BRAF V600E and CRAF.

Chemical Structure and Properties

Dabrafenib is a small molecule inhibitor belonging to the class of sulfonamides.[1] Its chemical structure is characterized by a thiazole and pyrimidine core.[2]

Table 1: Chemical Identifiers of Dabrafenib

| Identifier | Value |

| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[2] |

| SMILES | CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F[2] |

| CAS Number | 1195765-45-7[2] |

Table 2: Physicochemical Properties of Dabrafenib

| Property | Value |

| Molecular Formula | C23H20F3N5O2S2[2] |

| Molecular Weight | 519.56 g/mol [2] |

| Solubility | Soluble in DMSO (up to 30 mg/ml with warming), or in Ethanol (up to 1 mg/ml with warming).[3] Insoluble in water.[4] |

| pKa | 6.6, 2.2, and -1.5 |

Mechanism of Action

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases, with high affinity for the BRAF V600E mutant form of the enzyme.[5][6] The V600E mutation, a substitution of valine with glutamic acid at codon 600, leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway.[7] Dabrafenib also demonstrates inhibitory activity against wild-type BRAF and CRAF.[4][5]

By binding to the ATP-binding site of BRAF V600E, Dabrafenib blocks its kinase activity, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[5][8] This leads to the inhibition of the entire MAPK/ERK signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant cancer cells.[5][9]

Pharmacological Properties

Dabrafenib exhibits potent and selective inhibition of BRAF V600E in biochemical and cellular assays.[4]

Table 3: In Vitro Potency of Dabrafenib (IC50 values)

| Target | IC50 (nM) |

| BRAF V600E | 0.8[4] |

| Wild-type BRAF | 3.2[4] |

| CRAF | 5.0[4] |

| NEK9 | 1-9[10] |

| CAMK1α | >100[10] |

| CDK16 | >100[10] |

| ALK5 | 3700[4] |

Table 4: Key Pharmacokinetic Parameters of Dabrafenib

| Parameter | Value |

| Absolute Oral Bioavailability | 95%[11] |

| Terminal Half-life | 8 hours[12] |

| Apparent Clearance (after 2 weeks) | 34.4 L/h[12] |

| Apparent Volume of Distribution | 70.3 L[12] |

| Protein Binding | 99.7%[12] |

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Dabrafenib against a target kinase, such as BRAF V600E.

Materials:

-

Recombinant human BRAF V600E kinase

-

MEK1 (inactive) as substrate

-

Dabrafenib stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP solution

-

[γ-33P]ATP

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of Dabrafenib in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate (MEK1), and Dabrafenib dilutions.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to a final concentration of 10 µM.[13]

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of Dabrafenib on cancer cell lines, such as the BRAF V600E-mutant A375 melanoma cell line.

Materials:

-

A375 human melanoma cell line (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent

-

Luminometer or microplate reader

Methodology:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[9]

-

Prepare serial dilutions of Dabrafenib in complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions by measuring luminescence, or by using the MTT assay and measuring absorbance.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of Dabrafenib concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blot Analysis of MAPK Pathway Modulation

This protocol describes how to analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK and ERK) in cells treated with Dabrafenib.

Materials:

-

A375 cells (or other relevant cell line)

-

Dabrafenib

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Seed cells in 6-well plates and grow to 70-80% confluency.[9]

-

Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

References

- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dabrafenib - Wikipedia [en.wikipedia.org]

- 3. Dabrafenib | 1195765-45-7 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. In vitro kinase assay [protocols.io]

An In-Depth Technical Guide to the Target Binding and Kinetics of Braf V600E/craf-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and kinetic properties of the dual BRAF V600E and CRAF inhibitor, Braf V600E/craf-IN-2. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The BRAF V600E mutation, a single amino acid substitution, leads to constitutive activation of this pathway and is a key driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. While selective BRAF V600E inhibitors have shown clinical efficacy, the development of resistance, often through the reactivation of the pathway via CRAF, remains a major challenge. Dual inhibitors targeting both BRAF V600E and CRAF, such as this compound, represent a promising strategy to overcome this resistance mechanism.

This guide summarizes the available quantitative data on the binding affinity of this compound, provides detailed experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.

Target Binding and Affinity

This compound has been identified as a potent inhibitor of both the mutated BRAF V600E and wild-type CRAF kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.

| Target | IC50 (µM) |

| BRAF V600E | 0.888 |

| CRAF | 0.229 |

| Table 1: Binding Affinity of this compound.[1] |

Target Binding Kinetics

As of the latest available data, specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for the interaction of this compound with its targets have not been publicly disclosed. To provide a relevant context for drug development professionals, the following table presents representative kinetic data for other known BRAF inhibitors. This data highlights the range of kinetic profiles that can be observed for inhibitors targeting the BRAF kinase.

| Inhibitor | Target | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Residence Time (min) |

| Dabrafenib | BRAF V600E | 1.2 x 10⁶ | 1.1 x 10⁻³ | 15.2 |

| Vemurafenib | BRAF V600E | 2.5 x 10⁵ | 3.0 x 10⁻⁴ | 55.6 |

| Table 2: Representative Kinetic Parameters of BRAF Inhibitors. Note: This data is for illustrative purposes as specific kinetic data for this compound is not available. |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of BRAF and CRAF inhibitors. While the precise protocol for this compound is not publicly available, the following represents a standard and widely accepted method for determining kinase inhibitor IC50 values.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of a test compound against a target kinase.

Materials:

-

Kinase: Purified recombinant BRAF V600E or CRAF enzyme.

-

Kinase Buffer A (5X): 250 mM HEPES, pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35.

-

Europium-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase (e.g., Anti-GST).

-

Kinase Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.

-

Test Compound: this compound, serially diluted in DMSO.

-

Assay Plate: Low-volume 384-well plate.

-

Plate Reader: Capable of TR-FRET measurements.

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O.

-

Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations in the assay will be 5 nM kinase and 2 nM antibody.

-

Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration should be at or near the K_d_ of the tracer for the kinase.

-

Prepare a serial dilution of the test compound in DMSO. Then, create a 3X working solution of each compound concentration in 1X Kinase Buffer A.

-

-

Assay Assembly:

-

Add 5 µL of the 3X test compound solution to the assay plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Context

The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell growth. This compound is designed to inhibit both BRAF V600E and CRAF, thereby blocking signaling at two key nodes in this pathway.

Conclusion

This compound is a potent dual inhibitor of BRAF V600E and CRAF, offering a potential therapeutic advantage by addressing a key resistance mechanism to selective BRAF inhibitors. This technical guide provides a summary of its binding characteristics and a detailed, generalized protocol for its in vitro evaluation. Further studies are warranted to fully elucidate the kinetic properties of this compound and its in vivo efficacy. The provided diagrams offer a clear visualization of the inhibitor's mechanism of action within the MAPK/ERK signaling pathway and a standard workflow for its characterization.

References

An In-Depth Technical Guide to the Role of Braf V600E/craf-IN-2 in the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The BRAF V600E mutation is a key oncogenic driver in a significant percentage of cancers, leading to constitutive activation of this pathway. While first-generation BRAF inhibitors have shown clinical efficacy, their utility is often limited by the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells, which can lead to secondary malignancies and acquired resistance. This technical guide provides a comprehensive overview of Braf V600E/craf-IN-2, a potent dual inhibitor of both BRAF V600E and CRAF. By targeting both isoforms, this compound represents a therapeutic strategy designed to overcome the limitations of selective BRAF inhibition. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

The MAPK Signaling Pathway and the BRAF V600E Mutation

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes. In this pathway, RAS proteins, upon activation, recruit and activate RAF kinases (ARAF, BRAF, and CRAF). The RAF kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival.

The V600E mutation in the BRAF gene results in a substitution of valine with glutamic acid at codon 600. This single amino acid change mimics phosphorylation, leading to a constitutively active BRAF kinase that signals independently of upstream RAS activation. This results in sustained and uncontrolled activation of the MAPK pathway, driving tumorigenesis in various cancers, including melanoma, colorectal cancer, and thyroid cancer.

Figure 1: Simplified MAPK Signaling Pathway.

The Challenge of Paradoxical MAPK Pathway Activation

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are highly selective for the BRAF V600E mutant. While effective in BRAF V600E-mutant tumors, these inhibitors can lead to a phenomenon known as paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs because these inhibitors, when bound to one BRAF molecule in a RAF dimer (e.g., a BRAF-CRAF heterodimer), can allosterically transactivate the unbound partner. In cells with upstream activation of RAS, this leads to increased, rather than decreased, signaling through CRAF, promoting cell proliferation and potentially leading to the development of secondary cancers like cutaneous squamous cell carcinoma.

The Emergence of Dual BRAF/CRAF Inhibitors: A Technical Guide to Overcoming Resistance in BRAF V600E-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

The discovery of activating BRAF mutations, particularly the V600E substitution, has revolutionized the treatment of melanoma and other cancers. First-generation BRAF inhibitors targeting the V600E mutant monomer have demonstrated significant clinical efficacy. However, their effectiveness is often limited by the development of acquired resistance, frequently driven by the paradoxical activation of the MAPK pathway through CRAF signaling. This has spurred the development of a new class of therapeutics: dual BRAF/CRAF inhibitors, also known as pan-RAF inhibitors. This technical guide provides an in-depth overview of these next-generation inhibitors, focusing on their mechanism of action, preclinical data, and the experimental protocols used to characterize them.

The Rationale for Dual BRAF/CRAF Inhibition

The mitogen-activated protein kinase (MAPK) signaling cascade, comprising RAS-RAF-MEK-ERK, is a critical pathway regulating cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive, RAS-independent activation of the BRAF kinase as a monomer, driving uncontrolled cell growth.

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are highly selective for the BRAF V600E monomer. However, in cells with wild-type BRAF, these inhibitors can induce the formation of BRAF-CRAF heterodimers, leading to the paradoxical activation of CRAF and subsequent MEK-ERK signaling. This phenomenon can contribute to the development of secondary skin cancers and acquired resistance to therapy.

Dual BRAF/CRAF inhibitors are designed to overcome this limitation by inhibiting both BRAF and CRAF kinases. These inhibitors are typically classified as type II or pan-RAF inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, preventing the conformational changes required for dimerization and activation. By simultaneously targeting both BRAF and CRAF, these agents can suppress the MAPK pathway more completely and mitigate the paradoxical activation that plagues first-generation inhibitors.

Featured Dual RAF Inhibitors: Preclinical Data

Several dual BRAF/CRAF inhibitors have shown promise in preclinical studies. This section summarizes the available quantitative data for three such compounds: AZ628, BGB-283 (Lifirafenib), and RAF265.

| Inhibitor | Target(s) | IC50 (nM) - Cell-Free Assays | Cell-Based Assay Potency | Reference(s) |

| AZ628 | Pan-RAF, VEGFR2 | BRAF: 105BRAF V600E: 34CRAF: 29 | Potent inhibition of pERK in BRAF V600E cell lines. | [1][2][3] |

| BGB-283 (Lifirafenib) | Dual RAF, EGFR | BRAF V600E: 23EGFR: 29 | IC50 for pERK inhibition in BRAF V600E cell lines: 32-153 nM. | [4][5][6][7][8][9][10] |

| RAF265 | Pan-RAF, VEGFR2 | BRAF V600E: 0.5Wild-type BRAF: 70CRAF: 19 | pERK inhibition and antiproliferative IC50 in BRAF V600E cell lines: 40-200 nM. | [11][12][13] |

Core Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical MAPK signaling pathway and the mechanism of action of dual BRAF/CRAF inhibitors. These inhibitors prevent the phosphorylation of MEK by both BRAF and CRAF, thereby blocking downstream signaling to ERK and preventing cell proliferation.

Caption: MAPK signaling pathway with dual BRAF/CRAF inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize dual BRAF/CRAF inhibitors.

Biochemical Kinase Assays

Objective: To determine the in vitro potency of the inhibitor against purified RAF kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human BRAF, BRAF V600E, and CRAF kinases are expressed and purified. A peptide substrate, such as MEK1, is also prepared.

-

Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified kinase, the peptide substrate, ATP, and varying concentrations of the test inhibitor. The reaction is initiated by the addition of ATP.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.[1]

-

Luminescence-based ADP Detection: Measuring the amount of ADP produced during the kinase reaction using an enzyme-coupled reaction that generates a luminescent signal.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability and Proliferation Assays

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

General Protocol:

-

Cell Culture: Human cancer cell lines harboring the BRAF V600E mutation (e.g., A375, SK-MEL-28, HT-29, Colo205) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (typically 72-96 hours).

-

Viability/Proliferation Measurement:

-

MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells. A tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which is quantified by measuring absorbance.[14]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which are indicative of cell viability.

-

Crystal Violet Staining: This method stains the DNA of adherent cells, providing a measure of cell number.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curves.

Western Blotting for MAPK Pathway Modulation

Objective: To determine the effect of the inhibitor on the phosphorylation status of key proteins in the MAPK pathway.

General Protocol:

-

Cell Lysis: Cancer cells are treated with the inhibitor for various time points and concentrations. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[15][16][17][18]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of ERK (p-ERK, total ERK), MEK (p-MEK, total MEK), and other relevant proteins.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to assess the degree of pathway inhibition.

Caption: A typical workflow for Western blot analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells with the BRAF V600E mutation are injected subcutaneously into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacodynamic studies can also be performed on tumor tissues to assess target engagement and pathway modulation.[7][19][20]

Conclusion

Dual BRAF/CRAF inhibitors represent a significant advancement in the targeted therapy of BRAF V600E-mutant cancers. By simultaneously inhibiting both key RAF isoforms, these agents can achieve a more profound and durable suppression of the MAPK pathway, potentially overcoming the resistance mechanisms that limit the efficacy of first-generation inhibitors. The preclinical data for compounds like AZ628, BGB-283, and RAF265 are encouraging, demonstrating potent dual-kinase inhibition and anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising class of anti-cancer drugs. Further research and clinical investigation are warranted to fully realize the therapeutic potential of dual RAF inhibition in the treatment of cancer.

References

- 1. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAS-RAF Pathway Assays [promega.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. oncozine.com [oncozine.com]

- 9. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (PDF) BGB-283, a Novel RAF Kinase and EGFR Inhibitor, [research.amanote.com]

- 11. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Preclinical analysis of the anti-tumor and anti-metastatic effects of Raf265 on colon cancer cells and CD26(+) cancer stem cells in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Braf V600E/craf-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of Braf V600E/craf-IN-2, a potent dual inhibitor of both the BRAF V600E mutant and wild-type CRAF kinases. This document outlines its mechanism of action, inhibitory activity, and its effects on cellular signaling pathways, particularly the MAPK/ERK cascade. Detailed experimental methodologies are provided for key assays, and quantitative data are presented for comparative analysis.

Core Concepts and Mechanism of Action

This compound, identified as compound 9c in some literature, is a 2-anilinoquinoline derivative designed to target key kinases in the RAS-RAF-MEK-ERK signaling pathway. The BRAF V600E mutation is a critical oncogenic driver in a variety of cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation. While targeting BRAF V600E has been a successful therapeutic strategy, the development of resistance, often mediated by the activation of other RAF isoforms like CRAF, presents a significant clinical challenge.

This compound addresses this by potently inhibiting both BRAF V600E and CRAF. This dual-inhibitory action is crucial for overcoming potential resistance mechanisms and inducing a more profound and durable suppression of the MAPK pathway. The inhibitor is classified as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mode of binding is significant as it can inhibit both monomeric BRAF V600E and the dimeric forms of RAF kinases that contribute to drug resistance.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) |

| BRAF V600E | 0.888 |

| CRAF | 0.229 |

Table 1: In vitro inhibitory activity of this compound against BRAF V600E and CRAF kinases.[1][2]

Cellular Effects

In cellular contexts, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines harboring the BRAF V600E mutation. Specifically, in HCT-116 human colon cancer cells, the inhibitor has been shown to:

-

Induce Apoptosis: Treatment with this compound leads to programmed cell death.

-

Induce G0/G1 Cell Cycle Arrest: The inhibitor halts the cell cycle in the G0/G1 phase, preventing cell division and proliferation.[1][2]

Signaling Pathway Modulation

This compound exerts its cellular effects by directly modulating the MAPK/ERK signaling pathway. By inhibiting BRAF V600E and CRAF, it prevents the downstream phosphorylation and activation of MEK and ERK, key mediators of cell proliferation and survival signals.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of BRAF V600E and CRAF.

Materials:

-

Recombinant human BRAF V600E and CRAF enzymes.

-

Kinase substrate (e.g., inactive MEK1).

-

ATP (Adenosine triphosphate).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

Plate reader for luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the kinase (BRAF V600E or CRAF), the kinase substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

-

HCT-116 cells.

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

-

This compound at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO (Dimethyl sulfoxide).

-

96-well plates.

-

Microplate reader for absorbance measurement.

Procedure:

-

Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

HCT-116 cells.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI).

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Treat HCT-116 cells with this compound for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

HCT-116 cells.

-

This compound.

-

Cold 70% ethanol.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

Procedure:

-

Treat HCT-116 cells with this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of MAPK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

-

HCT-116 cells.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Treat HCT-116 cells with this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a promising dual inhibitor with potent activity against both BRAF V600E and CRAF. Its ability to induce apoptosis and cell cycle arrest in BRAF-mutant cancer cells, coupled with its direct inhibition of the MAPK/ERK signaling pathway, highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar targeted cancer therapies.

References

The Dual-Edged Sword of RAF Inhibition: A Technical Guide to Braf V600E/craf-IN-2 and the Phenomenon of Paradoxical RAF Activation

For Immediate Release

A Deep Dive into RAF Inhibitor Mechanisms for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual-action inhibitor Braf V600E/craf-IN-2 and the critical challenge of paradoxical RAF activation in the context of cancer therapy. We will explore the underlying signaling pathways, the mechanisms of action of various RAF inhibitors, and detailed experimental protocols for studying these phenomena.

The RAS-RAF-MEK-ERK Signaling Pathway: A Central Regulator of Cell Fate

The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers.

The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases (ARAF, BRAF, and CRAF). Activated RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.

Dual BRAF V600E and CRAF Inhibition: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. Its complex and dynamic nature, comprising a heterogeneous population of cancer cells, stromal cells, immune cells, and extracellular matrix components, can foster tumor growth, metastasis, and therapeutic resistance. The BRAF V600E mutation is a key driver in several cancers, leading to constitutive activation of the MAPK signaling pathway and subsequent tumor proliferation. While selective BRAF inhibitors have shown clinical efficacy, resistance often emerges, partly due to paradoxical activation of the MAPK pathway through CRAF signaling. This has spurred the development of dual BRAF and CRAF inhibitors. This technical guide explores the effects of dual BRAF V600E and CRAF inhibition on the TME, with a focus on the preclinical compound Braf V600E/craf-IN-2 , a potent dual inhibitor with IC50 values of 0.888 µM for BRAFV600E and 0.229 µM for CRAF. While specific in-depth studies on the TME effects of this particular compound are limited in publicly available literature, this guide synthesizes the known effects of BRAF and dual BRAF/CRAF inhibition to provide a comprehensive overview of the expected biological impact.

Data Presentation: Anticipated Effects on the Tumor Microenvironment

Based on preclinical studies of BRAF and dual BRAF/CRAF inhibitors, the following tables summarize the anticipated quantitative changes in the tumor microenvironment following treatment with a compound like this compound.

Table 1: Expected Changes in Immune Cell Infiltration

| Immune Cell Type | Expected Change with Dual BRAF/CRAF Inhibition | Rationale |

| CD8+ T cells | ↑ | Increased tumor antigen presentation and reduced immunosuppressive signals. |

| Natural Killer (NK) cells | ↑ | Reduction of immunosuppressive cytokines. |

| Regulatory T cells (Tregs) | ↓ | BRAF inhibition has been shown to decrease Treg accumulation. |

| Myeloid-Derived Suppressor Cells (MDSCs) | ↓ | Inhibition of MAPK pathway can reduce the recruitment of MDSCs. |

| M1 Macrophages | ↑ | Shift from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. |

| M2 Macrophages | ↓ | Reduction in tumor-promoting cytokines that polarize macrophages to the M2 phenotype. |

Table 2: Predicted Modulation of Cytokine and Chemokine Profiles

| Molecule | Expected Change with Dual BRAF/CRAF Inhibition | Function in TME |

| IL-6 | ↓ | Pro-tumorigenic cytokine, promotes inflammation and cell proliferation. |

| IL-10 | ↓ | Immunosuppressive cytokine, inhibits anti-tumor immune responses. |

| VEGF | ↓ | Promotes angiogenesis and contributes to an immunosuppressive environment. |

| CXCL8 (IL-8) | ↓ | Pro-inflammatory and pro-angiogenic chemokine. |

| CCL2 | ↓ | Chemoattractant for monocytes and macrophages, often associated with M2 polarization. |

| IFN-γ | ↑ | Pro-inflammatory cytokine, enhances anti-tumor immunity. |

| TNF-α | ↑ | Pro-inflammatory cytokine with anti-tumor effects. |

Table 3: Potential Impact on Extracellular Matrix and Stromal Cells

| TME Component | Expected Change with Dual BRAF/CRAF Inhibition | Rationale |

| Cancer-Associated Fibroblasts (CAFs) | ↓ activity | Inhibition of signaling pathways that activate CAFs. |

| Collagen Deposition | ↓ | Remodeling of the extracellular matrix towards a less dense state. |

| Matrix Metalloproteinases (MMPs) | ↓ expression | Reduction in tumor cell invasion and metastasis. |

Experimental Protocols

Detailed experimental methodologies for assessing the effects of a dual BRAF/CRAF inhibitor like this compound on the TME would likely involve a combination of in vitro and in vivo models.

In Vitro Apoptosis Assay in HCT-116 Cells

The supplier of this compound indicates that it induces G0/G1 arrest and apoptosis in HCT-116 cells. A standard protocol to quantify this would be:

-

Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

-

Apoptosis Staining: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: The percentage of apoptotic cells in treated versus control groups is quantified and statistically analyzed.

In Vivo Tumor Microenvironment Analysis

A typical in vivo experiment to evaluate the TME would involve:

-

Animal Model: Immunocompetent mice (e.g., C57BL/6) are subcutaneously or orthotopically implanted with a BRAF V600E-mutant murine cancer cell line (e.g., B16F10 melanoma).

-

Treatment: Once tumors are established, mice are treated with this compound, a vehicle control, and potentially comparator BRAF inhibitors.

-

Tumor Collection and Processing: At the end of the treatment period, tumors are excised, and a portion is fixed in formalin for immunohistochemistry (IHC), while the remainder is processed into a single-cell suspension for flow cytometry.

-

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against immune cell markers (e.g., CD8, CD4, FoxP3, F4/80), cytokines, and stromal markers.

-

Flow Cytometry: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to quantify various immune cell populations within the tumor (e.g., T cells, macrophages, MDSCs, NK cells).

-

Cytokine Analysis: Tumor lysates or serum from treated mice are analyzed for cytokine and chemokine levels using multiplex assays (e.g., Luminex) or ELISA.

Mandatory Visualizations

Signaling Pathways

Caption: Dual inhibition of BRAF V600E and CRAF by this compound.

Experimental Workflow

Caption: Workflow for assessing TME changes after inhibitor treatment.

Logical Relationships

Caption: Logical flow from dual inhibition to anti-tumor immune response.

Conclusion

Dual inhibition of BRAF V600E and CRAF holds the potential to not only directly inhibit tumor cell proliferation but also to favorably remodel the tumor microenvironment. By reducing immunosuppressive signals and promoting the infiltration and activity of anti-tumor immune cells, compounds like this compound may offer a more durable therapeutic response compared to selective BRAF inhibitors. Further preclinical and clinical investigation into the specific effects of this compound on the TME is warranted to fully elucidate its immunomodulatory properties and to inform its potential clinical development and application in combination with immunotherapies.

Methodological & Application

Application Notes: In Vitro Assay Protocol for Braf V600E with craf-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] The BRAF V600E mutation, a single amino acid substitution, leads to constitutive activation of the BRAF kinase and hyperactivation of the MAPK pathway, driving the development of various cancers, including melanoma.[1][3][4] While BRAF inhibitors have shown clinical efficacy, resistance often emerges, sometimes through the reactivation of the pathway via CRAF signaling.[3][5] This has spurred the development of inhibitors that can target both BRAF V600E and CRAF.

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of a hypothetical compound, "craf-IN-2," against the constitutively active BRAF V600E kinase.

Braf V600E Signaling Pathway

The BRAF V600E mutation results in the continuous activation of the downstream MAPK pathway, promoting cell proliferation and survival.[3] Understanding this pathway is crucial for developing targeted therapies.

Caption: BRAF V600E constitutively activates the MAPK pathway.

Experimental Protocol: BRAF V600E Kinase Assay

This protocol outlines a luminescent kinase assay to measure the activity of BRAF V600E and the inhibitory effect of craf-IN-2. The assay quantifies the amount of ADP produced, which is then converted to a light signal.

Materials and Reagents

-

Active BRAF V600E enzyme (recombinant human)

-

Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)

-

Substrate (e.g., inactive MEK1)

-

ATP solution (10 mM)

-

craf-IN-2 (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well or 384-well opaque plates

-

Multimode plate reader with luminescence detection capabilities

Assay Procedure

-